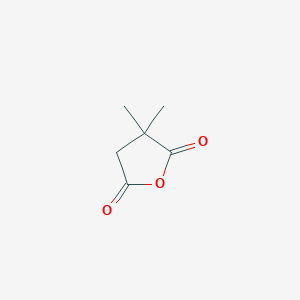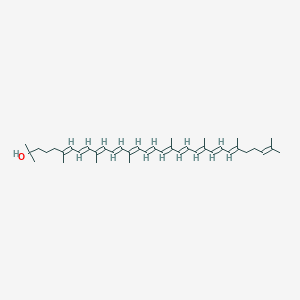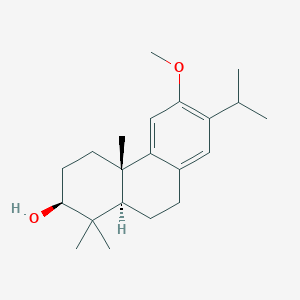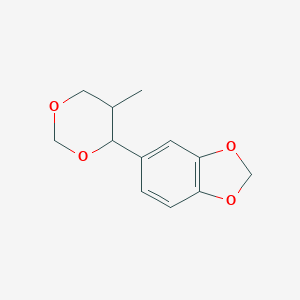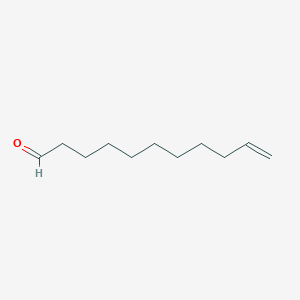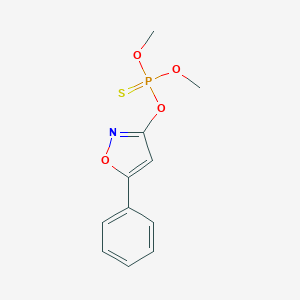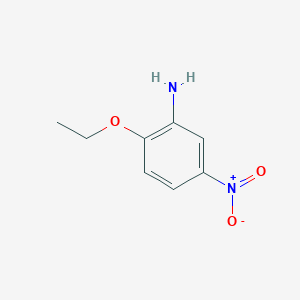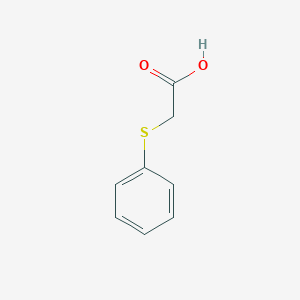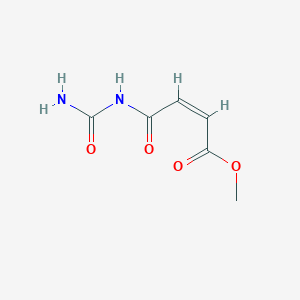
Sodium diprotrizoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium diprotrizoate is a contrast agent used in medical imaging procedures such as computed tomography (CT) scans. It is a high-osmolality, water-soluble, iodinated contrast medium that is administered intravenously. Sodium diprotrizoate is commonly used in radiology to enhance the visibility of blood vessels, organs, and tissues in the body.
Mecanismo De Acción
Sodium diprotrizoate works by absorbing X-rays and increasing the contrast between different tissues in the body. When administered intravenously, sodium diprotrizoate is rapidly distributed throughout the body. It is excreted by the kidneys and eliminated from the body within 24 hours.
Biochemical and Physiological Effects
Sodium diprotrizoate has been shown to cause a variety of biochemical and physiological effects in the body. These effects include changes in blood pressure, heart rate, and renal function. However, these effects are generally mild and transient, and do not pose a significant risk to patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium diprotrizoate has several advantages for lab experiments. It is readily available, easy to administer, and has a well-established safety profile. However, it also has some limitations. Sodium diprotrizoate can be toxic to cells at high concentrations, and it may interfere with some experimental assays.
Direcciones Futuras
There are several future directions for research on sodium diprotrizoate. One area of interest is the development of new contrast agents with improved safety profiles and enhanced imaging capabilities. Another area of interest is the investigation of the long-term effects of contrast agents on the body. Additionally, researchers may explore the use of sodium diprotrizoate in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), to improve diagnostic accuracy.
Conclusion
In conclusion, sodium diprotrizoate is a widely used contrast agent in medical imaging procedures. It has a well-established synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to improve the safety and efficacy of contrast agents and to better understand their long-term effects on the body.
Métodos De Síntesis
Sodium diprotrizoate is synthesized by reacting diatrizoic acid with sodium hydroxide. The resulting compound is a sodium salt of diatrizoic acid, which has a high iodine content. This synthesis method has been used for many years and is well-established.
Aplicaciones Científicas De Investigación
Sodium diprotrizoate is widely used in radiology for diagnostic purposes. It is used to enhance the visibility of blood vessels, organs, and tissues in the body. This enables radiologists to identify abnormalities and diagnose diseases more accurately. Sodium diprotrizoate has also been used in research studies to investigate the effects of contrast agents on the body.
Propiedades
Número CAS |
129-57-7 |
|---|---|
Nombre del producto |
Sodium diprotrizoate |
Fórmula molecular |
C13H12I3N2NaO4 |
Peso molecular |
663.95 g/mol |
Nombre IUPAC |
sodium;2,4,6-triiodo-3,5-bis(propanoylamino)benzoate |
InChI |
InChI=1S/C13H13I3N2O4.Na/c1-3-5(19)17-11-8(14)7(13(21)22)9(15)12(10(11)16)18-6(20)4-2;/h3-4H2,1-2H3,(H,17,19)(H,18,20)(H,21,22);/q;+1/p-1 |
Clave InChI |
MEMHCDLRPADYQY-UHFFFAOYSA-M |
SMILES isomérico |
CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)CC)I.[Na+] |
SMILES |
CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)CC)I.[Na+] |
SMILES canónico |
CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)CC)I.[Na+] |
Otros números CAS |
129-57-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



